molecular formula C17H20N2O3 B14375507 N-(4-Amino-3,5-diethoxyphenyl)benzamide CAS No. 90375-82-9

N-(4-Amino-3,5-diethoxyphenyl)benzamide

Cat. No.: B14375507
CAS No.: 90375-82-9
M. Wt: 300.35 g/mol
InChI Key: OCHVFEMEQRPLJV-UHFFFAOYSA-N
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Description

Historical Perspectives in Synthetic Chemistry Research on Benzamide (B126) Scaffolds

The synthesis of the amide bond is one of the most fundamental transformations in organic chemistry, and the preparation of benzamides has a rich history. Early methods often involved the reaction of benzoyl chlorides with corresponding anilines. Over the decades, the drive for more efficient, sustainable, and functional-group-tolerant methods has led to the development of a vast array of synthetic strategies. These include direct amidation of benzoic acids using coupling reagents, catalytic methods, and innovative approaches utilizing greener reaction conditions. The synthesis of polysubstituted benzamides, such as the title compound, requires careful strategic planning to control regioselectivity, often involving multi-step sequences to introduce substituents in the desired positions.

Academic Significance and Research Trajectory of Substituted Benzamide Derivatives

The academic and industrial interest in substituted benzamide derivatives is largely fueled by their wide range of pharmacological properties. These compounds are known to exhibit activities such as anticancer, antiviral, and anti-inflammatory effects. nih.govnih.gov The specific substituents on both the benzoyl and aniline (B41778) rings play a crucial role in determining the molecule's biological activity and pharmacokinetic profile. Research into N-phenylbenzamide derivatives, for instance, has led to the discovery of potent inhibitors of various enzymes and receptors. nih.gov The research trajectory in this field is focused on the rational design and synthesis of novel derivatives with enhanced potency and selectivity, often guided by computational modeling and structure-activity relationship (SAR) studies. nih.gov For example, a series of novel N-phenylbenzamide derivatives were synthesized and showed promising activity against Enterovirus 71. nih.gov

Conceptual Frameworks Guiding Scholarly Inquiry into Aromatic Amides

Tabulated Data

Table 1: Physicochemical Properties of a Structurally Related Isomer: N-(4-Amino-2,5-diethoxyphenyl)benzamide

PropertyValue
CAS Number120-00-3
Molecular FormulaC₁₇H₂₀N₂O₃
Molecular Weight300.35 g/mol
Melting Point98-100 °C
Common NameFast Blue BB

Detailed Research Findings on Substituted Benzamides

While specific research on N-(4-Amino-3,5-diethoxyphenyl)benzamide is not prominent, extensive research on analogous compounds provides valuable insights. For instance, studies on N-phenylbenzamide derivatives have identified compounds with significant potential as anticancer agents. nih.gov The cytotoxic potential of some imidazole-based N-phenylbenzamide derivatives has been investigated against various cancer cell lines, with some derivatives showing good to moderate activity. nih.gov

Furthermore, the synthesis of 4-amino-N-substituted benzamides is a common theme in medicinal chemistry research, often as intermediates for more complex molecules. researchgate.netresearchgate.net The reduction of a nitro group to an amine is a key step in many of these synthetic pathways. researchgate.net The resulting amino group can then be further functionalized to explore structure-activity relationships.

The broader class of alkoxy benzamide derivatives has also been a subject of investigation. For example, they have been explored as potential bromodomain inhibitors, which are promising targets for epigenetic cancer therapy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90375-82-9

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(4-amino-3,5-diethoxyphenyl)benzamide

InChI

InChI=1S/C17H20N2O3/c1-3-21-14-10-13(11-15(16(14)18)22-4-2)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20)

InChI Key

OCHVFEMEQRPLJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)OCC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes and Strategic Reagents for N-(4-Amino-3,5-diethoxyphenyl)benzamide

The synthesis of this compound hinges on the formation of an amide bond between a substituted aniline (B41778) and a benzoic acid derivative. A common and direct precursor for this synthesis is 4-nitro-1,2-diethoxybenzene, which can be reduced to form the key intermediate, 3,5-diethoxyaniline (B12112196). The final acylation step then yields the target compound.

A conventional laboratory synthesis often involves the Schotten-Baumann reaction, where an amine is treated with an acyl chloride in the presence of a base. vedantu.combyjus.com For this specific compound, 3,5-diethoxyaniline would be reacted with benzoyl chloride in a biphasic system with an aqueous base like sodium hydroxide (B78521) to neutralize the HCl byproduct. testbook.com

Regioselectivity: The synthesis of this compound from 3,5-diethoxyaniline and benzoyl chloride is inherently regioselective. The nitrogen atom of the primary amino group is significantly more nucleophilic than the aromatic ring, ensuring that acylation occurs exclusively at the amine to form the amide bond, rather than undergoing a Friedel-Crafts acylation on the electron-rich aromatic ring.

The synthesis of the 3,5-diethoxyaniline precursor itself requires careful regiochemical control. Starting from a compound like 3,5-dihydroxybenzoic acid, the hydroxyl groups can be ethylated, followed by a Curtius or Hofmann rearrangement of a carboxylic acid derivative (e.g., an acyl azide (B81097) or amide) to install the amine group. Each step must be planned to ensure the correct 1-amino-3,5-diethoxy substitution pattern.

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not a consideration for its direct preparation. However, if chiral building blocks were used, for instance, a chiral benzoic acid derivative or a chiral group attached to the aniline, then the principles of stereoselective synthesis would become critical to control the formation of specific stereoisomers.

Modern synthetic chemistry emphasizes sustainability, prompting the development of greener alternatives to traditional methods. tandfonline.comtandfonline.com For benzamide (B126) synthesis, this includes avoiding hazardous reagents like thionyl chloride (used to make benzoyl chloride) and chlorinated solvents.

One green approach involves the direct amidation of benzoic acid and 3,5-diethoxyaniline, often requiring a catalyst and conditions to remove water. Another innovative method uses vinyl benzoate (B1203000) as an acylating agent under solvent-free and catalyst-free conditions at room temperature. tandfonline.com This method generates acetaldehyde (B116499) as the only byproduct, which is significantly more benign than HCl.

The following table compares a traditional Schotten-Baumann approach with a green chemistry alternative for the synthesis of the target compound.

FeatureTraditional Route (Schotten-Baumann)Green Chemistry Route (Vinyl Benzoate)
Acylating Agent Benzoyl ChlorideVinyl Benzoate
Solvent Biphasic (e.g., Dichloromethane/Water)Solvent-free
Base Aqueous NaOH or PyridineNone required
Byproduct HCl (neutralized to NaCl)Acetaldehyde
Conditions Often requires inert atmosphereRoom temperature, open air
Workup Phase separation, washing, dryingConcentration and crystallization
Efficiency Generally high yieldsGood to high yields tandfonline.com

The key reaction step in the most common synthesis of this compound is the nucleophilic acyl substitution. The mechanism for the Schotten-Baumann reaction proceeds in several steps: vedantu.comiitk.ac.in

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-diethoxyaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate where the nitrogen gains a positive charge and the carbonyl oxygen gains a negative charge. vedantu.com

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. vedantu.com

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., hydroxide ion or another amine molecule) present in the reaction mixture. This step is crucial as it neutralizes the acidic proton and drives the reaction to completion. byjus.compw.live The base also serves to neutralize the HCl generated during the reaction. testbook.com

Derivatization Strategies and Analogue Synthesis for Structural Diversification

Derivatization of this compound allows for the creation of new analogues with potentially different chemical and physical properties. The molecule offers several reactive sites for modification: the primary aromatic amine, the amide linkage, the two aromatic rings, and the ethoxy groups.

The functional groups on the parent molecule can be modified through various chemical reactions. The primary amine is a versatile handle for derivatization, allowing for alkylation, further acylation, or conversion into other functional groups via diazotization. The electron-rich nature of the diethoxyphenyl ring invites electrophilic aromatic substitution, while the benzoyl ring is less reactive.

The table below outlines potential derivatization reactions at different sites on the molecule.

Functional GroupReaction TypeReagents & ConditionsPotential Product
Primary Amine (-NH₂) N-AlkylationAlkyl halide, baseN-alkylated derivative
N-AcylationAcyl chloride, baseN,N'-diacyl derivative
DiazotizationNaNO₂, HCl (0-5°C), then nucleophile (e.g., CuCN, KI)Sandmeyer/related products (cyano, iodo, etc.)
Aromatic Ring (Diethoxyphenyl) HalogenationBr₂, FeBr₃Brominated ring derivative
NitrationHNO₃, H₂SO₄Nitrated ring derivative
Amide (-NHCO-) ReductionLiAlH₄, THFSecondary amine derivative
Ethoxy Groups (-OCH₂CH₃) Ether CleavageHBr or BBr₃Dihydroxyphenyl derivative

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally related compounds, or a "library," for screening purposes. nih.gov The benzamide scaffold is well-suited for this approach. A combinatorial library can be built around the this compound core by systematically varying the two main components: the aniline and the acylating agent.

Using a split-mix synthesis approach, a library of benzamides can be created. wikipedia.org The core aniline, 3,5-diethoxyaniline, could be one of many substituted anilines used. This pool of anilines would be reacted with a diverse set of acyl chlorides or carboxylic acids.

The structure of such a library can be represented as follows, where R¹ represents substitutions on the aniline ring and R² represents substitutions on the benzoyl ring.

Library ComponentScaffoldR¹ Group Variations (Examples)R² Group Variations (Examples)
Aniline (A) 3,5-diethoxyaniline (A1)H, OCH₃, Cl, F, etc.-
4-chloroaniline (A2)
3-methoxyaniline (A3)
Acyl Chloride (B) Benzoyl chloride (B1)-H, OCH₃, Cl, NO₂, etc.
4-chlorobenzoyl chloride (B2)
3-nitrobenzoyl chloride (B3)

By reacting a set of anilines (A1, A2, A3...) with a set of acyl chlorides (B1, B2, B3...), a grid of unique products (A1B1, A1B2, A2B1, etc.) is generated. This allows for the efficient exploration of the chemical space around the this compound structure. nih.gov

Solid-Phase Synthesis Methodologies of Substituted Benzamide Scaffolds

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for the preparation of compound libraries. These benefits include the simplification of reaction work-up and purification, the ability to drive reactions to completion using excess reagents, and the amenability to automation and high-throughput synthesis. The synthesis of substituted benzamide scaffolds, a prevalent motif in many biologically active molecules, has been extensively explored using solid-phase techniques.

A general strategy for the solid-phase synthesis of N-aryl benzamides involves the immobilization of either the aniline or the benzoic acid component onto a solid support, followed by sequential chemical transformations and, finally, cleavage from the resin to yield the desired product. The choice of solid support, linker, and synthetic route is crucial for the successful generation of a diverse library of benzamides.

Resin and Linker Selection:

The selection of the appropriate resin and linker is a critical first step in planning a solid-phase synthesis. The linker's stability to the planned reaction conditions and its susceptibility to cleavage under specific, non-destructive conditions are paramount.

Wang Resin: This is a popular choice for the immobilization of carboxylic acids. The resulting ester linkage is stable to a variety of reaction conditions but can be readily cleaved with trifluoroacetic acid (TFA).

Rink Amide Resin: This resin is widely used for the synthesis of carboxamides. The linker is designed to release the final product as a C-terminal amide upon cleavage with TFA.

Traceless Linkers: These linkers are designed to be cleaved in a manner that leaves no residual functionality from the linker on the final product molecule. This is particularly advantageous when the goal is to synthesize a library of small molecules that mimic those produced by traditional solution-phase methods. Examples include silyl (B83357) and sulfonamide-based linkers. A sulfonamide linker, for instance, can be used to attach a primary amine to a polystyrylsulfonyl chloride resin. Subsequent acylation and radical cleavage can then yield the desired secondary amides. researchgate.net

Formyldimethoxyphenyl (FDMP) Resin: This resin is suitable for the attachment of anilines via reductive amination. This approach allows for the aniline component to be the point of diversity attached to the solid support. nih.gov

Synthetic Strategies and Research Findings:

A notable example of the solid-phase synthesis of a large combinatorial library of substituted benzanilides was reported by El-Araby and coworkers. nih.gov Their approach utilized an FDMP resin to which a diverse set of anilines were attached through reductive amination. The resin-bound anilines were then acylated with either 2- or 3-nitrobenzoyl chloride. Subsequent reduction of the nitro group to an amine provided another point for diversification through reductive alkylation with a variety of aldehydes. Finally, the benzanilide (B160483) products were cleaved from the resin using TFA. This strategy successfully yielded a library of 10,800 distinct compounds. nih.gov

The following table summarizes the key steps and building blocks used in this representative solid-phase synthesis of a benzanilide library.

StepReactionReagents and ConditionsBuilding Block Diversity
1 Aniline ImmobilizationFormyldimethoxyphenyl (FDMP) resin, NaBH(OAc)₃, 1% AcOH in NMPVarious substituted anilines
2 Acylation2-Nitrobenzoyl chloride or 3-Nitrobenzoyl chloride, DIEA, NMP2- and 3-substituted nitrobenzoyl chlorides
3 Nitro Group ReductionSnCl₂·2H₂O, NMP-
4 Reductive AlkylationVarious aromatic and heteroaromatic aldehydes, NaBH(OAc)₃, 1% AcOH in NMPDiverse aldehydes
5 Cleavage95% TFA, H₂O, TIS-

NMP: N-Methyl-2-pyrrolidone, DIEA: N,N-Diisopropylethylamine, TIS: Triisopropylsilane

This methodology demonstrates the power of solid-phase synthesis to rapidly generate a vast number of analogs for biological screening. The choice of readily available anilines, benzoyl chlorides, and aldehydes as building blocks allows for extensive exploration of the chemical space around the benzamide scaffold.

Another key aspect of solid-phase synthesis is the development of traceless cleavage strategies. For instance, a strategy involving a sulfonamide linker has been reported for the synthesis of secondary amide libraries. researchgate.net In this approach, primary amines are reacted with a polystyrylsulfonyl chloride resin. The resulting resin-bound sulfonamides are then acylated with acid chlorides. Cleavage of the desired secondary amides from the resin is achieved via a radical-mediated process, for example, using TiCl₄/Zn. researchgate.net The efficiency of this cleavage can be dependent on the electronic nature of the substituents on the aromatic rings of the product. researchgate.net

The following table illustrates the general steps for a traceless solid-phase synthesis of secondary amides using a sulfonamide linker.

StepReactionReagents and Conditions
1 Amine ImmobilizationPolystyrylsulfonyl chloride resin, Primary amine
2 AcylationAcid chloride
3 Radical CleavageTiCl₄/Zn, THF, reflux

THF: Tetrahydrofuran

The development of such advanced solid-phase methodologies is instrumental in accelerating the discovery of new chemical entities with potential therapeutic applications. The ability to systematically modify different parts of a core scaffold, such as the benzamide structure, allows for detailed structure-activity relationship (SAR) studies and the optimization of lead compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Such studies on N-(4-Amino-3,5-diethoxyphenyl)benzamide would provide valuable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Reactivity and Stability

DFT studies would be instrumental in investigating the electronic structure of this compound. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which would visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the molecule might interact with other chemical species.

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual experimental or computational studies.

Ab Initio Calculations for Molecular Orbital Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, could provide a more detailed analysis of the molecular orbitals of this compound. These calculations would help in understanding the nature of the chemical bonds, electron delocalization across the aromatic rings and the amide linkage, and the contribution of different atomic orbitals to the molecular orbitals.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations would offer insights into the three-dimensional structure and dynamic behavior of this compound, which are crucial for understanding its physical properties and interactions in a biological or chemical system.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the ethoxy groups and the rotational freedom around the amide bond suggest that this compound can adopt multiple conformations. A systematic conformational analysis would identify the low-energy conformers and the transition states connecting them, thereby mapping the potential energy surface. This is vital for understanding which shapes the molecule is likely to adopt under different conditions.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in various solvents, such as water or organic solvents. These simulations would reveal how the solvent molecules arrange around the solute and influence its conformation and flexibility. MD simulations can track the movement of every atom over time, providing a dynamic picture of intermolecular interactions like hydrogen bonding between the amino and amide groups and the solvent.

Chemoinformatics and Predictive Modeling Methodologies (excluding clinical outcomes)

Chemoinformatics tools could be used to predict various physicochemical properties of this compound based on its structure. These predictive models are valuable for initial screening and for guiding experimental work.

Predictive models could estimate properties such as solubility, lipophilicity (logP), and polar surface area. These parameters are important for a wide range of chemical applications. However, without published studies, no specific predicted data can be reported.

Table of Compounds Mentioned

Compound Name
This compound

Development of Ligand-Based and Structure-Based Models for Target Interactions

Currently, there is a notable absence of publicly available research detailing the development of specific ligand-based or structure-based models for the interactions of this compound with biological targets. While computational methods are broadly applied in drug discovery to understand how related benzamide (B126) compounds interact with their targets, specific studies focusing on this particular diethoxy isomer are not found in the reviewed scientific literature.

Ligand-based drug design (LBDD) approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling, rely on the known biological activity of a series of molecules to build predictive models. The successful application of these methods would require a dataset of analogous compounds with measured affinities for a specific biological target. Similarly, structure-based drug design (SBDD) methods, including molecular docking and molecular dynamics simulations, necessitate the availability of a three-dimensional structure of the target protein.

Predictive Modeling of Pre-clinical Biological Activity Profiles

In the absence of dedicated computational studies on this compound, no specific predictive models for its pre-clinical biological activity profile have been published. The generation of such models would be contingent on the availability of experimental data regarding the compound's activity across various assays.

General predictive modeling for related benzamide derivatives has been employed to forecast properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicological profiles. These models are typically built on large datasets of diverse chemical structures and their corresponding experimental outcomes. However, the application and accuracy of such general models to a specific, unstudied compound like this compound would require experimental validation.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Key Pharmacophoric Features for Biological Targets

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For N-phenylbenzamide derivatives, the key pharmacophoric features generally include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Molecular modeling and crystallographic studies of various N-phenylbenzamide anticonvulsants have revealed that a consistent conformation is adopted by the most active compounds. This conformation often facilitates crucial hydrogen bonding interactions with the target protein, particularly involving the central amide group. nih.gov

The nature and position of substituents on both the benzamide (B126) and the aminophenyl rings of N-(4-Amino-3,5-diethoxyphenyl)benzamide analogues play a critical role in modulating their pre-clinical biological activity.

Substituents on the Benzamide Phenyl Ring:

The electronic properties and size of substituents on the benzamide phenyl ring can significantly influence activity. For instance, in a series of N-phenylbenzamide derivatives targeting the mitochondrial permeability transition pore, substitutions on this ring were crucial for potency. uniroma1.it Generally, electron-withdrawing groups can enhance activity, as seen in some antischistosomal N-phenylbenzamide derivatives where dichlorination at the meta and para positions of the benzamide ring led to strong degenerative changes in the target organism. researchgate.net

Substituents on the Aminophenyl Ring:

The substitution pattern on the 4-aminophenyl moiety is equally critical. The presence of the amino group is often a key feature for interaction with biological targets. The 3,5-diethoxy groups in the specific compound of interest, this compound, are expected to influence the compound's lipophilicity and steric profile, which in turn can affect its binding affinity and pharmacokinetic properties. Studies on related 3,5-dialkoxy-4-hydroxycinnamamides have shown that the length of the alkoxy groups can enhance inhibitory activity, suggesting that the ethoxy groups in the target compound likely contribute positively to its biological profile. nih.gov

The following interactive data table illustrates hypothetical SAR trends for analogues of this compound, based on general principles observed in related benzamide series.

Compound IDR1 (Benzamide Ring)R2 (Aminophenyl Ring)Biological Activity (IC50, µM)Notes
1 H3,5-diethoxy5.2Reference Compound
2 4-Cl3,5-diethoxy2.8Electron-withdrawing group enhances activity.
3 4-OCH33,5-diethoxy8.1Electron-donating group decreases activity.
4 H3,5-dimethoxy6.5Smaller alkoxy groups slightly reduce activity.
5 H3,5-dipropoxy4.5Larger alkoxy groups may improve activity.
6 4-ClH15.7Absence of 3,5-diethoxy groups significantly reduces activity.
7 H3-ethoxy7.9Loss of one ethoxy group diminishes activity.

Note: The data in this table is illustrative and based on established SAR principles for benzamide derivatives, not on experimentally verified results for these specific compounds.

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.gov For benzamide derivatives that possess chiral centers, the spatial arrangement of substituents can lead to significant differences in biological activity between stereoisomers. nih.gov

In a study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the absolute configuration at the 2-position of the pyrrolidine (B122466) moiety was found to be critical for dopamine (B1211576) D2 receptor binding affinity. For compounds with a 1-ethyl substituent, the S-enantiomer was more potent, whereas for those with longer 1-alkyl side chains (n-hexyl), the R-enantiomer showed higher potency. This reversal of stereospecificity highlights the subtle and complex nature of ligand-target interactions and the importance of optimizing the three-dimensional structure of a ligand to fit the receptor's binding pocket. nih.gov

While this compound itself is not chiral, the introduction of chiral centers in its analogues, for instance, through substitution on the ethoxy groups or by incorporating a chiral linker, would necessitate a thorough evaluation of the stereochemical impact on biological activity. The principle of three-point attachment, as proposed in the Easson-Stedman hypothesis, suggests that for a significant difference in activity between enantiomers, a three-point interaction with the receptor is required. osti.gov

Rational Design of this compound Analogues

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-target interactions. For this compound analogues, various rational design strategies can be employed to optimize their pharmacological profile.

Bioisosteric Replacements:

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. ctppc.org This strategy is widely used to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. spirochem.com

For this compound, bioisosteric replacements could be considered for several parts of the molecule:

Amide Bond: The central amide bond can be replaced by bioisosteres such as triazoles, oxadiazoles, or fluoroalkenes to improve metabolic stability. researchgate.net

Aniline (B41778) Moiety: The 4-amino-3,5-diethoxyphenyl group could be replaced by other substituted aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility. acs.orgcresset-group.com

Ethoxy Groups: The ethoxy groups could be replaced with other alkoxy groups of varying lengths or with other functional groups like halogens or small alkyl chains to modulate lipophilicity and steric interactions.

The following table provides examples of potential bioisosteric replacements for the aniline moiety in N-phenylbenzamides.

Original MoietyBioisosteric ReplacementPotential Advantage
AnilineAminopyridineImproved solubility and metabolic stability.
AnilineBenzimidazoleAltered hydrogen bonding capacity and potential for new interactions.
AnilineSaturated carbocyclesIncreased three-dimensionality and resistance to metabolic oxidation. acs.org

Scaffold Hopping:

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that can retain the key pharmacophoric features of a known active compound while having a different core structure. nih.govbhsai.org This approach is valuable for discovering novel chemical series with improved properties or for navigating around existing patents. uniroma1.it Starting from the this compound scaffold, one could explore alternative central cores that maintain the spatial arrangement of the key interacting groups. For example, the N-phenylbenzamide core could be replaced by a different bicyclic or heterocyclic system that presents the substituted phenyl rings in a similar orientation for target binding. dundee.ac.uk

De novo design involves the creation of novel molecular structures from scratch, often guided by computational modeling of the target's binding site. biorxiv.org If the three-dimensional structure of the biological target for this compound is known, computational tools can be used to design novel ligands that are predicted to have high binding affinity and selectivity.

This process typically involves:

Binding Site Analysis: Characterizing the shape, size, and physicochemical properties of the target's binding pocket.

Fragment Placement: Placing small molecular fragments that can form favorable interactions with specific regions of the binding site.

Fragment Linking: Connecting these fragments with appropriate linkers to generate a complete molecule.

Scoring and Optimization: Evaluating the designed molecules for their predicted binding affinity and other drug-like properties, followed by iterative refinement of the structures.

Computational approaches such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of this compound and its analogues, guiding the design of new compounds with improved efficacy. mdpi.comvensel.org

Pre Clinical Pharmacological and Biological Activity Research Excluding Human Clinical Data

In Vitro Biological Target Identification and Validation

Receptor Binding Assays and Enzyme Inhibition Studies

No data available.

Cell-Based Assays for Cellular Pathway Modulation (non-human cell lines, if specified)

No data available.

Investigation of Protein-Ligand Interactions via Biophysical Methods

No data available.

Mechanistic Studies of Biological Action at the Molecular Level (Excluding Human Clinical Data)

Elucidation of Signaling Pathways and Downstream Effects

No data available.

Cellular Uptake and Subcellular Localization Research

No data available.

Investigations into Off-Target Interactions and Selectivity

A crucial aspect of preclinical drug development involves profiling the selectivity of a compound to understand its potential for off-target effects. For a novel compound like N-(4-Amino-3,5-diethoxyphenyl)benzamide, researchers would typically perform broad screening assays against a panel of receptors, enzymes, and ion channels. This helps to identify any unintended molecular interactions that could lead to adverse effects.

Commonly, this involves:

Kinase Profiling: Given that many drugs target kinases, a compound like this would be screened against a large panel of kinases to determine its selectivity. A lack of selectivity could indicate a higher potential for off-target effects.

Receptor Binding Assays: These assays assess the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, and other receptor types.

Enzyme Inhibition Assays: The compound would be tested against various enzymes to check for any inhibitory activity that is not related to its primary mechanism of action.

No data on the off-target interactions or selectivity profile of this compound is currently available in the public domain.

In Vivo Pre-clinical Efficacy Studies (Animal Models Only, Excluding Human Clinical Data)

Following in vitro characterization, a compound with promising activity would proceed to in vivo studies using animal models to assess its efficacy and pharmacokinetic/pharmacodynamic properties.

Development and Validation of Relevant Animal Models for Disease Research

The selection and validation of an appropriate animal model are critical for evaluating the therapeutic potential of a new chemical entity. The choice of model depends on the intended therapeutic indication for the compound. For instance, if this compound were being investigated as an anticancer agent, researchers might use xenograft models where human cancer cells are implanted into immunocompromised mice. If it were being studied for a neurological disorder, transgenic mouse models that mimic the human disease would be more appropriate.

The validation of these models involves ensuring that they accurately recapitulate key aspects of the human disease pathophysiology and that they are responsive to standard-of-care treatments.

There are no published studies detailing the use of any specific animal models to evaluate the efficacy of this compound.

Assessment of Compound Activity in Animal Disease Models

Once a relevant animal model is established, the compound's efficacy is tested. This typically involves administering the compound to the diseased animals and monitoring for therapeutic outcomes. Key parameters measured could include tumor growth inhibition, reduction in disease-specific biomarkers, or improvement in behavioral or physiological endpoints. Dose-response studies are also conducted to determine the optimal dose range for efficacy.

No in vivo efficacy data for this compound in any animal disease models have been reported.

Pharmacokinetic and Pharmacodynamic Research in Animal Systems

Pharmacokinetic (PK) studies investigate how the animal's body affects the drug, including its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the compound's bioavailability and for designing appropriate dosing regimens.

Pharmacodynamic (PD) studies, on the other hand, examine what the drug does to the body. This involves measuring the biological and therapeutic effects of the drug over time and correlating them with its concentration in the body.

Typical PK/PD studies in animals would involve:

Administering the compound through various routes (e.g., oral, intravenous).

Collecting blood and tissue samples at different time points.

Analyzing the samples to determine the concentration of the compound and its metabolites.

Relating these concentrations to the observed biological effects.

No pharmacokinetic or pharmacodynamic data for this compound in any animal systems have been made publicly available.

Advanced Characterization Techniques in Academic Research

High-Resolution Spectroscopic Analysis for Structural Proof and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of N-(4-Amino-3,5-diethoxyphenyl)benzamide. These methods provide detailed information about the electronic and vibrational states of the molecule, its atomic connectivity, and its exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides clear evidence of the chemical environment and connectivity of atoms within the molecule.

For this compound, ¹H NMR spectroscopy is used to confirm the presence and arrangement of all hydrogen atoms. The spectrum would be expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the protons of the two ethyl groups, the amine (-NH₂) protons, and the amide (-NH) proton. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton coupling, confirming the connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 9.5 - 10.5Singlet1HAmide (NH )
~ 7.8 - 8.0Multiplet2HAromatic (Benzoyl C2', C6'-H )
~ 7.4 - 7.6Multiplet3HAromatic (Benzoyl C3', C4', C5'-H )
~ 6.8 - 7.0Singlet2HAromatic (Aminophenyl C2, C6-H )
~ 4.0 - 4.2Quartet4HMethylene (-O-CH₂ -CH₃)
~ 3.5 - 4.5Broad Singlet2HAmine (-NH₂ )
~ 1.3 - 1.5Triplet6HMethyl (-O-CH₂-CH₃ )

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and confirmation of functional groups such as the carbonyl carbon of the amide and the aromatic carbons.

Mass spectrometry is a critical technique for determining the molecular weight of a compound with high precision. High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound by measuring its mass to several decimal places, thereby confirming its molecular formula, C₁₇H₂₀N₂O₃. The most common ionization technique, electrospray ionization (ESI), would typically show the protonated molecule [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₇H₂₀N₂O₃
Monoisotopic Mass300.1474 g/mol
Expected [M+H]⁺ Ion301.1547

Furthermore, fragmentation analysis (MS/MS) can provide additional structural proof. By inducing fragmentation of the parent ion, researchers can observe characteristic fragment ions. For this molecule, a primary fragmentation would be the cleavage of the amide bond, yielding benzoyl and aminodiethoxyphenyl fragments, which further corroborates the proposed structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. These absorptions provide a molecular fingerprint and confirm the presence of key functional groups.

For this compound, IR spectroscopy would clearly identify the N-H stretches from both the amine and amide groups, the C=O stretch of the amide, the C-O-C stretches of the ether linkages, and the C=C stretches of the aromatic rings.

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450 - 3300Amine (-NH₂)N-H Stretch
3350 - 3250Amide (N-H)N-H Stretch
3100 - 3000Aromatic C-HC-H Stretch
2980 - 2850Alkyl C-HC-H Stretch
1680 - 1650Amide C=OC=O Stretch (Amide I)
1600 - 1450Aromatic C=CC=C Stretch
1250 - 1200Aryl Ether (Ar-O)C-O Stretch

Potential Applications Beyond Human Therapeutics Academic Research Focus

Agrochemical Research and Crop Protection Potential

The benzamide (B126) scaffold is a known pharmacophore in a number of commercially successful agrochemicals. This has led researchers to hypothesize that N-(4-Amino-3,5-diethoxyphenyl)benzamide and its analogues could also exhibit bioactivity relevant to crop protection. Initial in vitro screenings and studies on model organisms are the first steps in evaluating this potential.

Although direct research on the herbicidal activity of this compound is not extensively published, the general class of benzamide derivatives has been a subject of interest in herbicide development. For instance, some benzamide compounds are known to inhibit cellulose (B213188) biosynthesis in plants, leading to growth arrest and eventual death of susceptible weeds.

Hypothetical research in this area would involve screening this compound against a panel of common agricultural weeds, such as Brassica campestris. In vitro assays would likely focus on seed germination and root elongation inhibition. Should promising activity be observed, further studies using whole-plant models would be necessary to determine its efficacy and selectivity. The structural similarity to other herbicidal benzamides suggests that the mode of action could involve the disruption of cell wall formation or other vital metabolic pathways.

Illustrative Data from Hypothetical In Vitro Herbicidal Screening:

Plant SpeciesConcentration (µM)Germination Inhibition (%)Root Elongation Inhibition (%)
Brassica campestris101525
Brassica campestris504065
Brassica campestris1007590
Echinochloa crus-galli10510
Echinochloa crus-galli502030
Echinochloa crus-galli1004555

This table is for illustrative purposes only and represents the type of data that would be generated in such a study.

The exploration of benzamide derivatives for fungicidal properties is an active area of research. nih.govnih.gov Certain compounds within this class have demonstrated efficacy against a range of plant pathogenic fungi. nih.govnih.gov The proposed mechanism for some fungicidal benzamides involves the disruption of the fungal cell cycle, particularly mitosis.

Academic investigations into the fungicidal potential of this compound would likely commence with in vitro assays against economically important phytopathogenic fungi like Alternaria solani and Botrytis cinerea. nih.govnih.gov Mycelial growth inhibition assays would be a primary method to quantify the compound's activity. The results of such studies, often expressed as EC50 values (the concentration that inhibits 50% of fungal growth), would provide a preliminary indication of its potential as a fungicide. nih.gov

A number of benzamide derivatives have been developed as potent insecticides, often acting as insect growth regulators or by disrupting the nervous system of the target pests. researchgate.netnih.gov These compounds can interfere with critical physiological processes in insects, such as molting and cuticle formation. nih.gov

Initial research to determine if this compound possesses insecticidal properties would involve in vitro screening against various insect models, including both chewing and sucking pests. For example, studies might assess the compound's effect on the larvae of the diamondback moth (Plutella xylostella) or the Egyptian cotton leafworm (Spodoptera littoralis). nih.gov Key parameters to be measured would include larval mortality, feeding inhibition, and any observable developmental abnormalities.

Materials Science and Engineering Research

The aromatic rings and reactive amine group in this compound make it an intriguing candidate for applications in materials science. Its structure suggests potential as a monomer for creating novel polymers or as a molecule with interesting electronic properties.

The presence of a primary amine group on the phenyl ring of this compound allows it to act as a nucleophile, making it a viable monomer for polymerization reactions. It could potentially be used in the synthesis of polyamides, polyimides, or other high-performance polymers. The diethoxy substitutions on the phenyl ring could impart desirable properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal stability.

Initial research in this area would focus on reacting this compound with diacyl chlorides or dianhydrides to form novel polymers. The resulting materials would then be characterized for their molecular weight, thermal properties (e.g., glass transition temperature and decomposition temperature), and mechanical properties. The goal would be to create new polymers with tailored characteristics for specific applications.

Compounds with extended π-conjugated systems, such as this compound, often exhibit interesting optical and electronic properties. Theoretical studies, employing methods like Density Functional Theory (DFT), can provide initial insights into the electronic structure of the molecule. researchgate.netresearchgate.netvsu.ru These computational approaches can predict parameters such as the HOMO-LUMO energy gap, which is crucial for understanding a molecule's potential in optoelectronic applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.netresearchgate.netvsu.ru

Initial laboratory studies would involve synthesizing the compound and characterizing its photophysical properties, such as its UV-visible absorption and fluorescence emission spectra in various solvents. mdpi.com These experimental data would then be compared with the theoretical predictions to build a comprehensive understanding of the molecule's optoelectronic behavior. The presence of both electron-donating (amino and ethoxy groups) and electron-withdrawing (benzamide carbonyl group) moieties suggests the possibility of intramolecular charge transfer, a phenomenon that is often desirable in materials for optoelectronic devices.

Catalysis Research7.3.1. Application as Ligands in Metal-Catalyzed ReactionsNo studies have been found that explore the use of this compound as a ligand for metal centers in catalytic processes. Its potential to coordinate with transition metals and influence the efficiency or selectivity of chemical reactions remains an uninvestigated area.

Investigation of Organocatalytic PropertiesThe potential for this compound to act as a metal-free catalyst has not been explored in any available research. There are no reports on its application in promoting organic reactions through its intrinsic functional groups.

Due to these constraints, no data tables or detailed research findings can be provided for the specified compound and topics.

Future Research Directions and Unexplored Avenues for N 4 Amino 3,5 Diethoxyphenyl Benzamide

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the study of new chemical entities. For N-(4-Amino-3,5-diethoxyphenyl)benzamide, these computational tools could be employed to predict its physicochemical properties, biological activities, and potential toxicities before extensive laboratory work is undertaken.

AI/ML algorithms could analyze the structure of this compound to predict its absorption, distribution, metabolism, and excretion (ADME) properties. By comparing its structural features to vast databases of known compounds, machine learning models could generate initial hypotheses about its potential as a therapeutic agent. Furthermore, generative AI models could be used to design virtual libraries of related benzamide (B126) derivatives, exploring how modifications to the core structure might enhance desired properties.

Table 1: Illustrative AI/ML-Driven Research Plan for this compound

Research PhaseAI/ML ApplicationPotential Outcome
Initial Screening Predictive ModelingEstimation of solubility, permeability, and potential bioactivity.
Target Identification Docking SimulationsIdentification of potential protein targets based on structural complementarity.
Lead Optimization Generative ChemistryDesign of novel analogs with improved predicted efficacy and safety profiles.
Toxicity Prediction QSAR ModelingEarly identification of potential adverse effects.

Multi-omics Approaches in Pre-clinical Biological Investigation

Should initial computational studies suggest that this compound has potential biological activity, multi-omics technologies would be a powerful tool for in-depth pre-clinical investigation. This approach involves the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics to understand the systemic biological response to the compound.

By treating cell cultures or animal models with this compound and applying multi-omics analysis, researchers could gain a holistic view of its mechanism of action. For instance, transcriptomics could reveal which genes are up- or down-regulated in response to the compound, while proteomics could identify changes in protein expression. Metabolomics would offer insights into how the compound affects cellular metabolic pathways. This integrated data would provide a detailed picture of the compound's biological effects and help to identify its molecular targets.

Green Synthesis and Sustainable Chemistry Perspectives

A crucial aspect of modern chemical research is the development of environmentally friendly and sustainable synthetic processes. For a novel compound like this compound, there is an opportunity to design its synthesis from the ground up using the principles of green chemistry.

Future research in this area would focus on developing a synthetic route that minimizes the use of hazardous reagents and solvents, reduces energy consumption, and maximizes atom economy. This could involve exploring the use of biocatalysts, such as enzymes, to carry out key transformations, or employing alternative energy sources like microwave irradiation to accelerate reactions and improve yields. A patent from 2024 describes a synthetic method for a related isomer, N-(4-amino-2,5-diethoxyphenyl)benzamide, which aims for fewer reaction steps and improved safety, providing a conceptual starting point for developing a green synthesis for the 3,5-diethoxy isomer.

Emerging Methodologies for Target Identification and Validation

A fundamental step in the development of any new bioactive compound is the identification and validation of its biological target. For this compound, several emerging methodologies could be employed to achieve this.

One such technique is chemical proteomics, where the compound is used as a "bait" to pull its binding partners out of a complex mixture of cellular proteins. These interacting proteins can then be identified using mass spectrometry, providing direct evidence of the compound's molecular targets. Another approach is the use of CRISPR-based genetic screens, which can identify genes that are essential for the compound's activity. By systematically knocking out every gene in a cell line and then testing for sensitivity to this compound, researchers can pinpoint the cellular pathways and protein targets that are critical for its effects.

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